

# In-Depth Technical Guide: EB-47 Dihydrochloride

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## Compound of Interest

Compound Name: *EB-47 dihydrochloride*

Cat. No.: *B8118154*

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CAS Number: 1190332-25-2

## A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of **EB-47 dihydrochloride**, a potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1) and Tankyrase 2 (TNKS2). This document summarizes its biochemical properties, mechanism of action, and key experimental data, offering a valuable resource for professionals in drug discovery and development.

## Core Compound Information

Property	Value
CAS Number	1190332-25-2[1]
Molecular Formula	C24H27N9O6 · 2HCl[2][3]
Molecular Weight	610.45 g/mol [2]
Alternate Names	1-Piperazineacetamide,4-[1-(6-amino-9H-purin-9-yl)-1-deoxy-β-D-ribofuranuron]-N-(2,3-dihydro-1H-isoindol-4-yl)-1-one.2HCl.2H2O[1]
Primary Targets	PARP-1, Tankyrase 2 (TNKS2)[2][4]
Solubility	Soluble to 5 mM in water with gentle warming and to 50 mM in DMSO.[3]

## Mechanism of Action

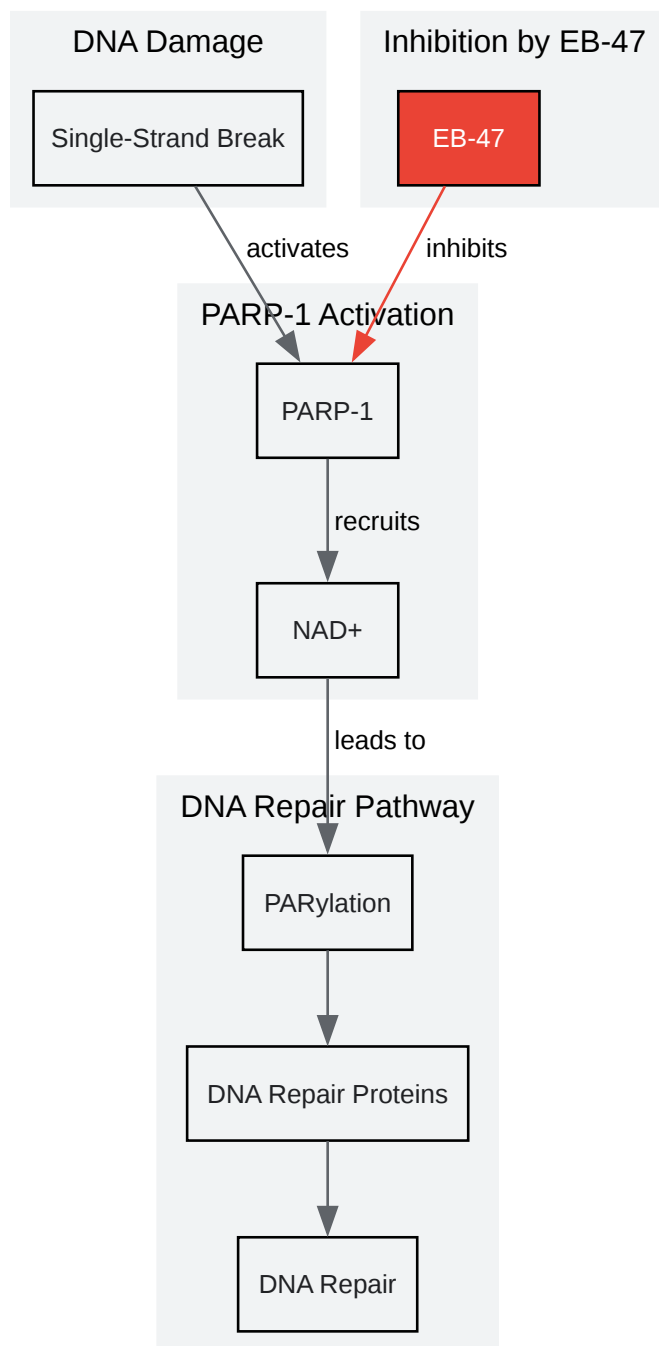
**EB-47 dihydrochloride** is a potent and selective dual inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1) and Tankyrase 2 (TNKS2), with a reported IC50 of 45 nM for both enzymes.[2][4] It also demonstrates inhibitory activity against Tankyrase 1 (TNKS1) and PARP10, albeit at higher concentrations.[2][4] The compound acts as a mimic of the natural substrate NAD<sup>+</sup>, binding to the enzyme's active site and preventing the transfer of ADP-ribose units to target proteins.[5]

## Signaling Pathways

### 1. PARP-1 and DNA Damage Repair:

PARP-1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks. By inhibiting PARP-1, EB-47 prevents the recruitment of other DNA repair proteins to the site of damage. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during replication. These cannot be effectively repaired, resulting in synthetic lethality and targeted cancer cell death.

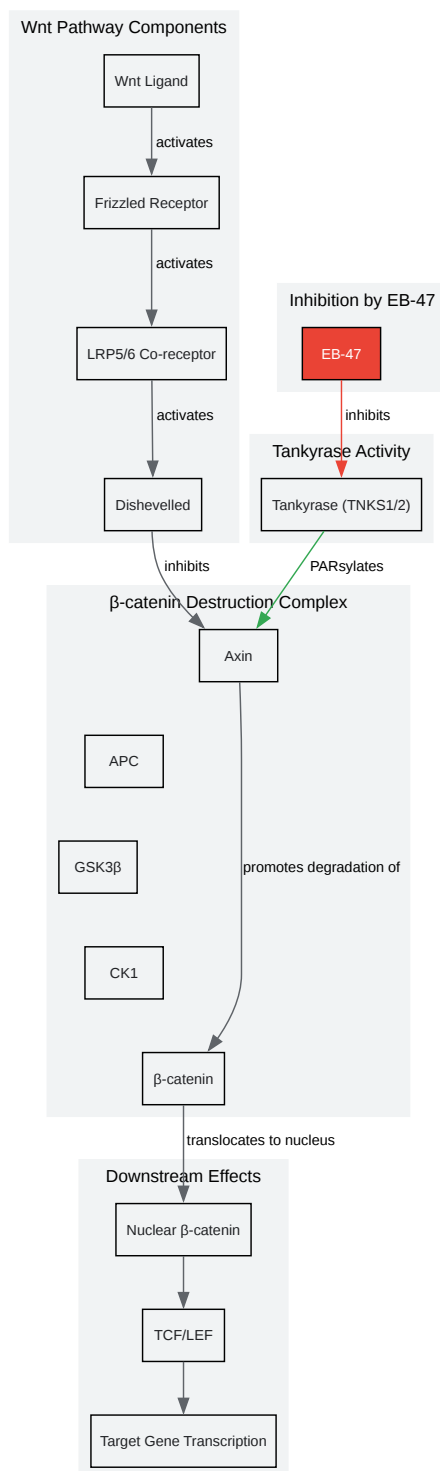
## Mechanism of PARP-1 Inhibition by EB-47

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## Mechanism of PARP-1 Inhibition by EB-47

## 2. Tankyrase Inhibition and Wnt/ $\beta$ -catenin Signaling:

Tankyrases (TNKS1 and TNKS2) are members of the PARP family that play a crucial role in the Wnt/ $\beta$ -catenin signaling pathway. They PARsylate (poly-ADP-ribosylate) Axin, a key component of the  $\beta$ -catenin destruction complex. This modification targets Axin for ubiquitination and proteasomal degradation. The degradation of Axin leads to the stabilization and nuclear translocation of  $\beta$ -catenin, which then activates the transcription of Wnt target genes, many of which are involved in cell proliferation and survival. By inhibiting tankyrases, EB-47 is predicted to stabilize Axin, leading to the degradation of  $\beta$ -catenin and subsequent downregulation of the Wnt signaling pathway.

Predicted Effect of EB-47 on Wnt/ $\beta$ -catenin Signaling[Click to download full resolution via product page](#)Predicted Effect of EB-47 on Wnt/ $\beta$ -catenin Signaling

## Quantitative Data

The inhibitory activity of **EB-47 dihydrochloride** has been characterized against several members of the PARP family.

Target Enzyme	IC50 (nM)
PARP-1	45[2][3][4]
Tankyrase 2 (TNKS2)	45[2][4]
Tankyrase 1 (TNKS1)	410[2][4]
PARP10	1,179[2][4]
CdPARP	860[5][6]
HsPARP	1,000[5][6]

## Experimental Protocols

### In Vitro PARP1 Enzymatic Assay (General Protocol)

This protocol describes a general method for determining the IC50 of an inhibitor against PARP-1, similar to assays used to characterize compounds like EB-47.

Materials:

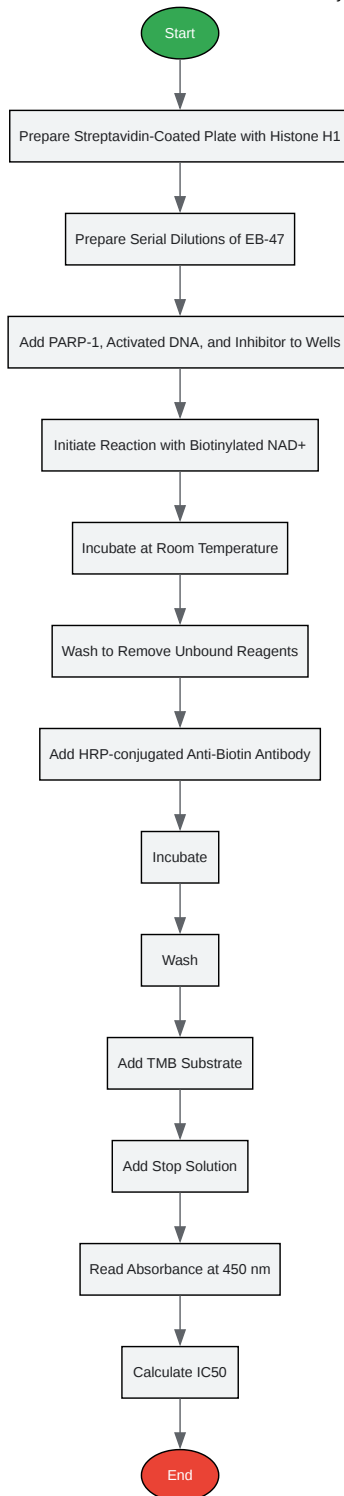
- Recombinant human PARP-1 enzyme
- Activated DNA (e.g., histone H1)
- Biotinylated NAD<sup>+</sup>
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl<sub>2</sub>, 250 μM DTT)
- Streptavidin-coated plates
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- HRP-conjugated anti-biotin antibody

- TMB substrate
- Stop solution (e.g., 1 M H<sub>2</sub>SO<sub>4</sub>)
- **EB-47 dihydrochloride** or other test inhibitors

Procedure:

- Coat a 96-well streptavidin plate with histone H1 and wash to remove unbound histone.
- Prepare serial dilutions of **EB-47 dihydrochloride** in assay buffer.
- In each well, add the PARP-1 enzyme, activated DNA, and the test inhibitor at various concentrations.
- Initiate the reaction by adding biotinylated NAD<sup>+</sup>.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Wash the plate to remove unincorporated biotinylated NAD<sup>+</sup>.
- Add HRP-conjugated anti-biotin antibody and incubate.
- Wash the plate and add TMB substrate.
- Stop the reaction with the stop solution.
- Read the absorbance at 450 nm using a microplate reader.
- Calculate the percent inhibition for each inhibitor concentration and determine the IC<sub>50</sub> value by non-linear regression analysis.

## General Workflow for In Vitro PARP1 Assay

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## General Workflow for In Vitro PARP1 Assay



## In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

EB-47 has been shown to be effective in a rat model of ischemia-reperfusion injury.<sup>[2][4]</sup> The following is a general protocol for the MCAO model.

### Materials:

- Male Sprague-Dawley or Wistar rats (250-300g)
- Anesthesia (e.g., isoflurane)
- Surgical instruments
- Nylon suture (e.g., 4-0) with a silicon-coated tip
- Heating pad to maintain body temperature
- **EB-47 dihydrochloride** solution for infusion

### Procedure:

- Anesthetize the rat and secure it in a supine position.
- Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the CCA proximally and the ECA distally.
- Insert the silicon-coated nylon suture into the ICA through an incision in the ECA stump.
- Advance the suture approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
- After the desired period of occlusion (e.g., 60-120 minutes), withdraw the suture to allow for reperfusion.

- Administer **EB-47 dihydrochloride** (e.g., 10 mg/kg per hour) intravenously during or after the occlusion period.[2][4]
- Close the incision and allow the animal to recover.
- After a set period (e.g., 24 hours), euthanize the animal and harvest the brain.
- Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
- Quantify the infarct volume using image analysis software.

## Summary and Future Directions

**EB-47 dihydrochloride** is a well-characterized dual inhibitor of PARP-1 and tankyrase 2. Its ability to target both DNA repair and the Wnt/ $\beta$ -catenin signaling pathway makes it a compound of significant interest for oncology and potentially other therapeutic areas such as neuroprotection. Further research is warranted to fully elucidate its effects on the Wnt/ $\beta$ -catenin and potentially the Hippo/YAP signaling pathways in various disease models. Additionally, comprehensive pharmacokinetic and toxicology studies will be essential for its further development as a clinical candidate.

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